methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
CAS No.: 1005085-36-8
Cat. No.: VC21488570
Molecular Formula: C26H22N2O6
Molecular Weight: 458.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005085-36-8 |
|---|---|
| Molecular Formula | C26H22N2O6 |
| Molecular Weight | 458.5g/mol |
| IUPAC Name | methyl 4-[5-(4-methoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate |
| Standard InChI | InChI=1S/C26H22N2O6/c1-32-20-14-12-18(13-15-20)27-24(29)21-22(16-8-10-17(11-9-16)26(31)33-2)28(34-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3 |
| Standard InChI Key | TVMHIMKEVYLVGY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Introduction
Structural Overview
The compound's name indicates the presence of several key functional groups and structural motifs:
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Methyl Benzoate Core: The molecule contains a methyl ester group attached to a benzoate ring.
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Pyrrolo[3,4-d]isoxazole Scaffold: This bicyclic heterocycle combines pyrrolidine and isoxazole rings, which are common in bioactive molecules.
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Substituents:
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A 4-methoxyphenyl group at the 5-position of the pyrrolo[3,4-d]isoxazole ring.
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A phenyl group at the 2-position.
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Two keto groups at the 4 and 6 positions of the pyrrolo ring.
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This structure suggests potential biological activity due to the presence of aromatic and heterocyclic systems.
Synthesis Pathway
Although specific methods for synthesizing this exact compound are unavailable in the provided sources, similar compounds involving pyrrolo[3,4-d]isoxazole scaffolds can be synthesized through multi-step organic reactions:
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Formation of Isoxazole Ring:
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Isoxazoles are typically synthesized via [3+2] cycloaddition reactions between nitrile oxides and alkenes or alkynes.
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Construction of Pyrrolo Ring:
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Pyrrolidine derivatives can be formed through cyclization reactions involving amines and carbonyl compounds.
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Introduction of Substituents:
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Functional groups like methoxyphenyl and phenyl can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).
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Esterification:
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The methyl benzoate moiety can be added through esterification of benzoic acid derivatives with methanol.
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Medicinal Chemistry
Compounds containing pyrrolo[3,4-d]isoxazole scaffolds are known for their diverse biological activities:
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Anticancer Activity: Isoxazole derivatives have been evaluated for cytotoxic properties against various cancer cell lines due to their ability to interact with DNA or inhibit enzymes critical for cell proliferation.
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Antioxidant Properties: Aromatic substituents like methoxyphenyl enhance radical scavenging activity.
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Anti-inflammatory Effects: Heterocyclic compounds often act as inhibitors of inflammatory mediators.
Material Science
The molecule’s rigid aromatic framework and polar functional groups may make it suitable for applications in organic electronics or as intermediates in dye synthesis.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments (e.g., NMR, NMR). |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects functional groups (e.g., C=O stretch for ketones). |
| X-Ray Crystallography | Confirms three-dimensional molecular structure. |
Challenges and Future Directions
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Synthetic Complexity: The multi-step synthesis requires careful optimization to achieve high yields.
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Biological Evaluation: Further studies are needed to evaluate its pharmacological potential through in vitro and in vivo assays.
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Green Chemistry Approaches: Employing environmentally friendly methods such as solvent-free reactions or catalysis could improve sustainability.
This compound represents an exciting avenue for research due to its intricate structure and potential applications in diverse fields such as drug discovery and materials science.
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